molecular formula C13H16Cl3N3O2S B11712882 (2,2,2-Trichloro-1-(3-P-tolyl-thioureido)-ethyl)-carbamic acid ethyl ester

(2,2,2-Trichloro-1-(3-P-tolyl-thioureido)-ethyl)-carbamic acid ethyl ester

Cat. No.: B11712882
M. Wt: 384.7 g/mol
InChI Key: CVUNPRRAQLGAPG-UHFFFAOYSA-N
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Description

(2,2,2-Trichloro-1-(3-P-tolyl-thioureido)-ethyl)-carbamic acid ethyl ester is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a trichloroethyl group, a thioureido group, and a carbamic acid ester group. These functional groups contribute to the compound’s reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2,2-Trichloro-1-(3-P-tolyl-thioureido)-ethyl)-carbamic acid ethyl ester typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route involves the reaction of 2,2,2-trichloroethanol with p-tolyl isothiocyanate to form the intermediate 2,2,2-trichloro-1-(3-P-tolyl-thioureido)-ethanol. This intermediate is then reacted with ethyl chloroformate under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2,2,2-Trichloro-1-(3-P-tolyl-thioureido)-ethyl)-carbamic acid ethyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioureido group to thiol or amine derivatives.

    Substitution: The trichloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.

Scientific Research Applications

(2,2,2-Trichloro-1-(3-P-tolyl-thioureido)-ethyl)-carbamic acid ethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (2,2,2-Trichloro-1-(3-P-tolyl-thioureido)-ethyl)-carbamic acid ethyl ester involves its interaction with specific molecular targets and pathways. The trichloroethyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition or modification of their activity. The thioureido group may also interact with metal ions or other biomolecules, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,2,2-Trichloro-1-(3-P-tolyl-thioureido)-ethyl)-carbamic acid ethyl ester is unique due to its combination of functional groups, which confer specific reactivity and potential biological activities. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H16Cl3N3O2S

Molecular Weight

384.7 g/mol

IUPAC Name

ethyl N-[2,2,2-trichloro-1-[(4-methylphenyl)carbamothioylamino]ethyl]carbamate

InChI

InChI=1S/C13H16Cl3N3O2S/c1-3-21-12(20)19-10(13(14,15)16)18-11(22)17-9-6-4-8(2)5-7-9/h4-7,10H,3H2,1-2H3,(H,19,20)(H2,17,18,22)

InChI Key

CVUNPRRAQLGAPG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=C(C=C1)C

Origin of Product

United States

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